Cas no 5896-17-3 (2-(Benzyloxy)benzaldehyde)

2-(Benzyloxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Benzyloxy)benzaldehyde
- 2-Benzyloxybenzaldehyde
- 2-phenylmethoxybenzaldehyde
- o-(Benzyloxy)benzaldehyde
- Benzaldehyde,o-(benzyloxy)- (6CI,7CI,8CI)
- 2-(Phenylmethoxy)benzaldehyde
- NSC 401884
- O-Benzylsalicylaldehyde
- Benzaldehyde, 2-(phenylmethoxy)-
- Benzaldehyde, o-(benzyloxy)-
- 2-(Benzyl-Oxy)Benzaldehyde
- PBEJTRAJWCNHRS-UHFFFAOYSA-N
- benzyloxybenzaldehyde
- o-benzyloxybenzaldehyde
- PubChem13124
- 2-Benzyloxy-benzaldehyde
- Salicylaldehyde benzyl ether
- Cambridge id 7183859
- 2-Formyl-alpha-phenylanisole
- Integrase
- STR03139
- BB 0217893
- Z26335724
- SCHEMBL433401
- BDBM93343
- Integrase inhibitor, R2{4}
- AK-968/13039179
- CS-W008921
- AB00308253-03
- J-506248
- EN300-15513
- NSC-401884
- SR-01000253788
- NCGC00321645-01
- 2-Benzyloxybenzaldehyde, 98%
- 2-(Benzyloxy)benzaldehyde; NSC 401884; O-Benzylsalicylaldehyde
- SY037882
- FT-0611315
- CHEMBL61500
- DTXSID30322707
- MFCD00016583
- AKOS000120947
- 5896-17-3
- A832090
- NSC401884
- SR-01000253788-1
- ALBB-003537
- DB-027823
- BBL023517
- STK189373
-
- MDL: MFCD00016583
- インチ: 1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2
- InChIKey: PBEJTRAJWCNHRS-UHFFFAOYSA-N
- ほほえんだ: O(C1=C([H])C([H])=C([H])C([H])=C1C([H])=O)C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 780307
計算された属性
- せいみつぶんしりょう: 212.08400
- どういたいしつりょう: 212.08373
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.339 g/mL at 25 °C(lit.)
- ゆうかいてん: 46-47°C
- ふってん: 208°C/19mmHg(lit.)
- フラッシュポイント: >110 ºC
- 屈折率: n20/D 1.6(lit.)
- すいようせい: Insoluble in water.
- PSA: 26.30000
- LogP: 3.07810
- かんど: Air Sensitive
- ようかいせい: 未確定
2-(Benzyloxy)benzaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22-S24/25
-
危険物標識:
- セキュリティ用語:S24/25
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Inert atmosphere,2-8°C
2-(Benzyloxy)benzaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
2-(Benzyloxy)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB173761-25 g |
2-Benzyloxybenzaldehyde, 98%; . |
5896-17-3 | 98% | 25g |
€77.20 | 2023-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1036821-100g |
o-(Benzyloxy)benzaldehyde |
5896-17-3 | 98% | 100g |
¥142.00 | 2024-05-07 | |
Ambeed | A125047-1kg |
2-(Benzyloxy)benzaldehyde |
5896-17-3 | 97% | 1kg |
$223.0 | 2025-02-26 | |
OTAVAchemicals | 7018801948-250MG |
2-(benzyloxy)benzaldehyde |
5896-17-3 | 95% | 250MG |
$115 | 2023-06-25 | |
Key Organics Ltd | STR03139-10MG |
2-(benzyloxy)benzaldehyde |
5896-17-3 | >95% | 10mg |
£63.00 | 2025-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12866-50g |
2-Benzyloxybenzaldehyde, 98% |
5896-17-3 | 98% | 50g |
¥2393.00 | 2023-03-03 | |
Chemenu | CM253856-500g |
2-(Benzyloxy)benzaldehyde |
5896-17-3 | 95+% | 500g |
$184 | 2022-06-10 | |
Chemenu | CM253856-1000g |
2-(Benzyloxy)benzaldehyde |
5896-17-3 | 95+% | 1000g |
$281 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123127-5g |
2-(Benzyloxy)benzaldehyde |
5896-17-3 | 98% | 5g |
¥29.90 | 2023-09-04 | |
Chemenu | CM253856-1000g |
2-(Benzyloxy)benzaldehyde |
5896-17-3 | 95+% | 1000g |
$281 | 2021-06-16 |
2-(Benzyloxy)benzaldehyde 関連文献
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1. Intramolecular addition of vinyl and aryl radicals to oxime ethers in the synthesis of five-, six- and seven-membered ring systemsSusan E. Booth,Paul R. Jenkins,Christopher J. Swain,Joseph B. Sweeney J. Chem. Soc. Perkin Trans. 1 1994 3499
-
Takayuki Nagasawa,Suleyman I. Allakhverdiev,Yoshifumi Kimura,Toshi Nagata Photochem. Photobiol. Sci. 2009 8 174
-
Christopher J. Collett,Richard S. Massey,Oliver R. Maguire,Andrei S. Batsanov,AnnMarie C. O'Donoghue,Andrew D. Smith Chem. Sci. 2013 4 1514
-
4. Phenol oxidation. Part II. Synthesis of orientalinone, corydine, and isocorytuberineA. H. Jackson,J. A. Martin J. Chem. Soc. C 1966 2222
-
Jakub Grabowski,Jaros?aw M. Granda,Janusz Jurczak Org. Biomol. Chem. 2018 16 3114
-
6. Acid-catalysed rearrangement of 2,3,4,5-tetrahydrobenz[b]oxepin-2-spirocyclohexa-2′,5′-dien-4′-one and 3′,5′,7,9-tetra-t-butyl-2,3,4,5-tetrahydrobenz[b]oxepin-2-spirocyclohexa-2′,5′-dien-4′-one. Evidence for a quinone methide intermediateMatti Karhu J. Chem. Soc. Perkin Trans. 1 1979 1661
-
Yan Ye,Bidong Zhang,Ruifeng Mao,Chenhua Zhang,Yulan Wang,Jing Xing,Yu-Chih Liu,Xiaomin Luo,Hong Ding,Yaxi Yang,Bing Zhou,Hualiang Jiang,Kaixian Chen,Cheng Luo,Mingyue Zheng Org. Biomol. Chem. 2017 15 3648
-
T. Kametani,I. Noguchi J. Chem. Soc. C 1969 502
-
9. Synthesis of the bacterial coenzyme methoxatinA. Roderick MacKenzie,Christopher J. Moody,Charles W. Rees J. Chem. Soc. Chem. Commun. 1983 1372
-
10. Experiments on the synthesis of tetracycline. Part VIII. An attempted total synthesis of 4-hydroxy-6-methylpretetramidD. H. R. Barton,P. D. Magnus,M. J. Pearson J. Chem. Soc. C 1971 2225
2-(Benzyloxy)benzaldehydeに関する追加情報
Introduction to 2-(Benzyloxy)benzaldehyde (CAS No. 5896-17-3)
2-(Benzyloxy)benzaldehyde, also known by its CAS number 5896-17-3, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which consists of a benzaldehyde moiety substituted with a benzyloxy group. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable building block in various applications.
The chemical formula of 2-(Benzyloxy)benzaldehyde is C13H10O2, and it has a molecular weight of approximately 198.21 g/mol. The compound is typically a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 70 to 72°C, and it exhibits moderate stability under standard laboratory conditions.
In the realm of organic synthesis, 2-(Benzyloxy)benzaldehyde serves as an important intermediate for the preparation of more complex molecules. Its reactivity stems from the presence of the aldehyde functional group, which can undergo various reactions such as nucleophilic addition, condensation, and reduction. For instance, the aldehyde group can be readily reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a palladium catalyst.
The benzyloxy substituent in 2-(Benzyloxy)benzaldehyde adds another layer of complexity to its reactivity. This group can be selectively cleaved under mild acidic conditions to yield 2-hydroxybenzaldehyde, a compound with diverse applications in pharmaceuticals and fine chemicals. Additionally, the benzyloxy group can be used as a protecting group for the hydroxyl functionality during multi-step synthetic sequences, ensuring that other functional groups are not affected by harsh reaction conditions.
In medicinal chemistry, 2-(Benzyloxy)benzaldehyde has been explored for its potential therapeutic applications. Recent studies have highlighted its role in the development of novel drugs targeting various diseases. For example, researchers have synthesized derivatives of 2-(Benzyloxy)benzaldehyde with enhanced biological activities, including anti-inflammatory and anticancer properties. These derivatives have shown promising results in preliminary biological assays and are currently being evaluated for their potential use in clinical settings.
The structural features of 2-(Benzyloxy)benzaldehyde also make it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs). These MOFs exhibit high surface areas and tunable pore sizes, making them suitable for gas storage, catalysis, and drug delivery systems. Furthermore, the compound's photophysical properties have been investigated for potential use in optoelectronic devices and sensors.
In terms of safety and handling, while 2-(Benzyloxy)benzaldehyde is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and inhalation. Additionally, it is advisable to work under a fume hood to minimize exposure to vapors.
The synthesis of 2-(Benzyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds via an SN2-type mechanism, leading to the formation of the desired product with high yield and purity. Alternative synthetic routes include catalytic methods using transition metal catalysts or microwave-assisted synthesis, which offer improved efficiency and environmental sustainability.
The analytical characterization of 2-(Benzyloxy)benzaldehyde is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound. For instance, NMR spectroscopy can confirm the presence of specific functional groups and their relative positions within the molecule, while MS can determine the molecular weight and detect any impurities or by-products.
In conclusion, 2-(Benzyloxy)benzaldehyde (CAS No. 5896-17-3) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an essential building block for the development of novel compounds and materials with diverse functionalities. As research in these fields continues to advance, it is likely that new applications for this versatile compound will be discovered, further expanding its utility and importance.
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